molecular formula C25H33N3O5 B10857024 OPN expression inhibitor 1

OPN expression inhibitor 1

Cat. No.: B10857024
M. Wt: 455.5 g/mol
InChI Key: QRKZWJMHZFFVGH-RCGBBLIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OPN expression inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for research use .

Chemical Reactions Analysis

Types of Reactions: OPN expression inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

OPN expression inhibitor 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of OPN Expression Inhibitor 1: this compound is unique due to its specific mechanism of action and its efficacy in inhibiting osteopontin expression. Unlike other inhibitors, it targets the transcriptional regulation of osteopontin, making it a valuable tool in research focused on gene expression and signaling pathways .

Properties

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole

InChI

InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1

InChI Key

QRKZWJMHZFFVGH-RCGBBLIQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C

Origin of Product

United States

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